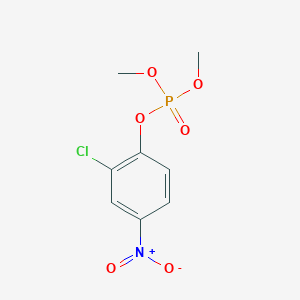
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a substrate for the measurement of glutathione S-transferase activity.
Mecanismo De Acción
CDNB is a substrate for GSTs, which catalyze the conjugation of glutathione to CDNB. The reaction yields a thioether product that is stable and can be measured spectrophotometrically. The mechanism of action of CDNB involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of CDNB.
Efectos Bioquímicos Y Fisiológicos
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. CDNB has also been shown to cause DNA damage and alter gene expression in some cell types. However, the physiological effects of CDNB in vivo are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDNB is a widely used substrate for the measurement of GST activity. It is easy to use and provides a reliable and reproducible method for the measurement of GST activity. However, CDNB has some limitations, including its potential toxicity and the fact that it may not accurately reflect the activity of all GST isoforms.
Direcciones Futuras
There are many future directions for the use of CDNB in scientific research. One potential area of research is the development of new GST inhibitors for the treatment of cancer and other diseases. CDNB could also be used in the study of drug metabolism and drug-drug interactions. Additionally, CDNB could be used in the development of new diagnostic tools for the detection of GST activity in various tissues and organisms.
Métodos De Síntesis
CDNB is synthesized by the reaction of 2-chloro-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base. The reaction yields CDNB as a yellow crystalline solid. The purity of the synthesized CDNB can be determined by HPLC or NMR spectroscopy.
Aplicaciones Científicas De Investigación
CDNB is widely used in scientific research as a substrate for the measurement of glutathione S-transferase activity. Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of xenobiotics and reactive oxygen species. CDNB is commonly used to measure the activity of GSTs in various tissues and organisms. CDNB has also been used in the study of drug metabolism and drug-drug interactions.
Propiedades
Número CAS |
17650-76-9 |
|---|---|
Nombre del producto |
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester |
Fórmula molecular |
C8H9ClNO6P |
Peso molecular |
281.59 g/mol |
Nombre IUPAC |
(2-chloro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9ClNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
Clave InChI |
BLVSIGRJPXXNPD-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
SMILES canónico |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




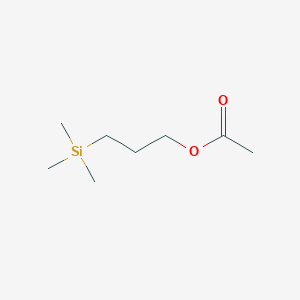
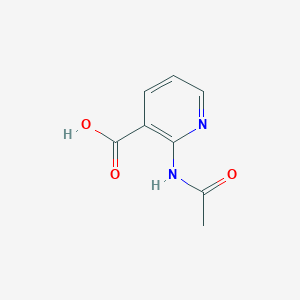
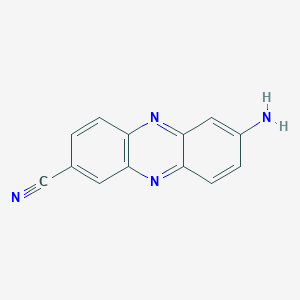
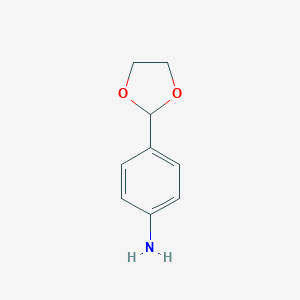
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)






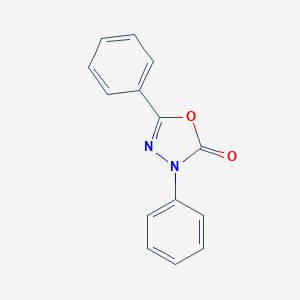
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)